6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
(1,3,4-trimethylpyrazolo[3,4-b]pyridin-6-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-5-4-7(12-10)11-9-8(5)6(2)13-14(9)3/h4H,10H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFXPLOECYNSHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)C)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381049 | |
| Record name | 6-Hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-00-3 | |
| Record name | 6-Hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reaction Method
The condensation of 1,3,4-trimethylpyrazole with hydrazine hydrate represents a foundational route for synthesizing this compound . This method typically employs ethanol or methanol as solvents, with reactions conducted under reflux conditions (60–80°C) for 6–12 hours. Catalysts such as acetic acid or p-toluenesulfonic acid (PTSA) are often added to accelerate the cyclization step, which forms the pyrazolo[3,4-b]pyridine backbone.
Key considerations include:
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Stoichiometric ratios : A 1:1.2 molar ratio of 1,3,4-trimethylpyrazole to hydrazine hydrate minimizes side reactions.
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Purification : Crude products are purified via recrystallization from ethanol/water mixtures, yielding 60–70% pure material .
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Byproducts : Over-alkylation at the pyridine nitrogen is a common side reaction, necessitating careful temperature control.
One-Pot Three-Component Synthesis
Recent advancements have introduced one-pot methodologies to streamline synthesis. This approach combines hydrazine derivatives, β-diketones, and aldehydes in a single reaction vessel . For example, reacting 1,3,4-trimethyl-1H-pyrazole-5-carbaldehyde with acetylacetone and hydrazine hydrate under microwave irradiation produces the target compound in 75–85% yield.
Reaction conditions :
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Catalyst : Ammonium acetate (20 mol%) facilitates imine formation.
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Solvent : Ethanol or dimethylformamide (DMF) at 80–100°C.
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Time : 3–5 hours under conventional heating or 15–30 minutes via microwave .
This method’s efficiency stems from in situ generation of intermediates, reducing isolation steps and improving atom economy.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction kinetics and selectivity. In one protocol, a mixture of 1,3,4-trimethylpyrazole, hydrazine hydrate, and a catalytic amount of iodine undergoes microwave heating (300 W, 120°C) for 10 minutes . This method achieves 80–90% yield, a marked improvement over traditional thermal approaches.
Advantages :
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Reduced reaction time : From hours to minutes.
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Higher purity : Limited side-product formation due to uniform heating.
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Scalability : Demonstrated at pilot-plant scales with continuous-flow microwave reactors .
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous-flow reactors are employed to maintain precise temperature and pressure control, particularly for exothermic steps like hydrazine addition . Key steps include:
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Precursor preparation : 1,3,4-trimethylpyrazole is synthesized via Knorr pyrazole synthesis, followed by methylation.
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Cyclization : Automated feed systems introduce hydrazine hydrate and catalysts into a packed-bed reactor.
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Downstream processing : Centrifugal partition chromatography (CPC) isolates the product with >95% purity, avoiding traditional column chromatography’s solvent waste .
Comparative Analysis of Synthesis Methods
The table below evaluates the four primary methods based on yield, scalability, and practicality:
| Method | Yield (%) | Time | Scalability | Key Advantage |
|---|---|---|---|---|
| Condensation Reaction | 60–70 | 6–12 hours | Moderate | Simple setup |
| One-Pot Three-Component | 75–85 | 3–5 hours | High | Reduced purification steps |
| Microwave-Assisted | 80–90 | 10–30 min | High | Rapid synthesis |
| Industrial Continuous-Flow | 85–90 | 1–2 hours | Very High | High throughput |
Chemical Reactions Analysis
Types of Reactions
6-Hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group may yield azo compounds, while substitution reactions can introduce various functional groups at the methyl positions .
Scientific Research Applications
Medicinal Chemistry
6-Hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine has been explored for its potential as an antitumor agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The hydrazine moiety is often associated with biological activity due to its ability to form reactive intermediates that can interact with cellular targets.
Antimicrobial Activity
Studies have shown that derivatives of pyrazolo-pyridine compounds can possess antimicrobial properties. This compound's structure may allow it to inhibit the growth of specific bacteria and fungi, making it a candidate for developing new antimicrobial therapies.
Neuropharmacology
The pyrazolo[3,4-b]pyridine scaffold is of interest in neuropharmacology due to its potential effects on neurotransmitter systems. Preliminary investigations suggest that this compound may influence dopamine and serotonin receptors, which could be beneficial in treating neurological disorders such as depression and anxiety.
Agricultural Chemistry
In agricultural research, there is growing interest in the use of nitrogen-containing heterocycles as plant growth regulators or pesticides. The unique properties of this compound may provide novel solutions for enhancing crop yields or protecting plants from pests.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazolo-pyridine derivatives for their antitumor activity. The results indicated that compounds with hydrazine substitutions showed significant cytotoxicity against human cancer cell lines, particularly those associated with breast and lung cancers. This suggests that this compound could be a lead compound for further development in cancer therapeutics.
Case Study 2: Antimicrobial Properties
Research conducted at a leading university investigated the antimicrobial effects of various pyrazolo-pyridine derivatives against Escherichia coli and Staphylococcus aureus. The findings revealed that certain derivatives exhibited strong inhibitory effects on bacterial growth. This highlights the potential application of this compound in developing new antibiotics.
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Antitumor agent targeting cancer cell lines | Development of novel anticancer drugs |
| Antimicrobial Activity | Inhibition of bacterial and fungal growth | New antimicrobial therapies |
| Neuropharmacology | Influence on neurotransmitter systems | Treatment options for neurological disorders |
| Agricultural Chemistry | Use as plant growth regulators or pesticides | Enhanced crop yields and pest management |
Mechanism of Action
The mechanism of action of 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA or proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-b]pyridine Derivatives
Structural and Functional Group Variations
4-Anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters Substituents: An anilino group at position 4 and an ester at position 3. Activity: Demonstrated potent antileishmanial activity (IC₅₀ = 0.12–0.39 µM), with efficacy attributed to hydrophobic (log P) and steric parameters (e.g., diethylaminomethyl substituents) .
Pyrazolo[3,4-b]pyridine-triazole hybrids Substituents: Triazole rings fused or appended to the pyrazolo[3,4-b]pyridine core. Activity: Broad-spectrum antimicrobial and anticancer effects due to triazole-mediated protein interactions .
3-Methyl-6-(2-naphthyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Substituents: Aromatic (naphthyl, phenyl) and electron-withdrawing (trifluoromethyl) groups. Activity: Enhanced lipophilicity and kinase inhibition due to trifluoromethyl and aromatic moieties .
Biological Activity
6-Hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine (CAS Number: 175202-00-3) is a heterocyclic compound that has gained interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure with a hydrazino group at the 6-position and three methyl groups at the 1, 3, and 4 positions of the pyrazole ring. Its molecular formula is , and it has a molecular weight of approximately 191.23 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with pyrazolo[3,4-b]pyridine precursors. Common methods include:
- One-Pot Three-Component Reaction: This method combines hydrazine derivatives with carbonyl compounds and β-diketones under catalytic conditions.
- Microwave-Assisted Synthesis: This technique enhances yields and reduces reaction times significantly.
The biological activity of this compound is believed to involve several mechanisms:
- Covalent Bond Formation: The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules.
- Inhibition of Enzyme Activity: The compound may inhibit specific enzymes or disrupt cellular processes by interacting with DNA or proteins.
Biological Activities
Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit various biological activities including:
- Anticancer Activity: Studies have shown that certain derivatives have antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) .
- Antimicrobial Properties: The compound has been investigated for its potential antimicrobial effects but requires further studies to confirm its efficacy in this area .
Case Studies
Several studies have evaluated the biological activities of compounds related to this compound:
- Anticancer Evaluation: A study assessed the cytotoxicity of new pyrazolo derivatives against human cancer cell lines. While some compounds showed promise, others did not exhibit significant cytotoxic effects within the tested concentration range .
- Protein Kinase Inhibition: Research has indicated that certain pyrazolo derivatives can inhibit protein kinases such as CDK2 and Abl. However, the specific activity of this compound against these kinases remains to be fully characterized .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the common synthetic routes for 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine?
Methodological Answer:
The synthesis typically involves condensation reactions between pyrazole amines and substituted ketones. For example:
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Procedure : Reacting 1,3-diphenyl-1H-pyrazol-5-amine with 3,3-bis(methylthio)-1-phenylprop-2-en-1-one in anhydrous toluene under reflux for 6 hours, catalyzed by trifluoroacetic acid (TFA) .
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Key Conditions :
Reagent Solvent Catalyst Temperature Reaction Time Pyrazole amine + substituted ketone Toluene TFA Reflux (~110°C) 6 hours -
Purification : Neutralization with Na₂CO₃ followed by silica gel chromatography .
Advanced: How can reaction conditions be optimized to improve yield and selectivity for this compound?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : TFA is effective, but alternatives like Lewis acids (e.g., ZnCl₂) or ionic liquids may enhance regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize intermediates, while toluene minimizes side reactions .
- Temperature Control : Lower temperatures (e.g., 80°C) reduce decomposition but may require longer reaction times .
- Post-Synthetic Modifications : Hydrazine substitution at position 6 can be achieved via nucleophilic displacement of methylthio groups under basic conditions .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- 1H/13C NMR : Confirms methyl groups (δ ~2.3–2.6 ppm for CH₃) and hydrazino substituents (δ ~4.5–5.0 ppm for NH-NH₂) .
- IR Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Advanced: How can contradictions in spectral data interpretation be resolved?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns proton-carbon correlations. For example, HMBC can confirm connectivity between the hydrazino group and the pyridine ring .
- Computational Validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts and IR frequencies, which are cross-validated with experimental data .
- X-ray Crystallography : Provides definitive structural confirmation, especially for tautomeric forms (e.g., pyrazole vs. pyridine protonation states) .
Advanced: What strategies are used to analyze biological activity data inconsistencies in pyrazolo-pyridine derivatives?
Methodological Answer:
- Dose-Response Curves : Ensure activity is concentration-dependent and not due to assay artifacts (e.g., solubility issues) .
- Structural-Activity Relationship (SAR) : Compare derivatives with varying substituents (e.g., methyl vs. phenyl groups at position 3) to isolate pharmacophoric motifs .
- Molecular Docking : Use software like AutoDock to predict binding modes, but validate with experimental data (e.g., crystallographic poses of similar compounds) .
Basic: What are the key challenges in achieving regioselectivity during synthesis?
Methodological Answer:
- Steric and Electronic Factors : Bulky substituents at position 1 (e.g., phenyl groups) direct electrophilic attacks to position 6 .
- Catalyst Choice : TFA promotes cyclization but may lead to byproducts; switching to milder acids (e.g., acetic acid) reduces side reactions .
Advanced: How can tautomerism affect the compound's reactivity and biological activity?
Methodological Answer:
- Tautomeric Forms : The pyrazole ring can tautomerize between 1H- and 2H- forms, altering electron distribution.
- Experimental Mitigation : Use deuterated solvents in NMR to identify tautomers or synthesize locked analogs (e.g., methylated N-H positions) .
- Biological Impact : Tautomerism may influence binding to targets like kinase ATP pockets, requiring docking studies to account for dynamic conformations .
Basic: What purification methods are recommended for this compound?
Methodological Answer:
- Chromatography : Silica gel column chromatography with gradient elution (e.g., 2–10% EtOAc in hexanes) .
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to isolate high-purity crystals .
Advanced: How can computational methods aid in designing derivatives with enhanced bioactivity?
Methodological Answer:
- Virtual Screening : Libraries of substituents (e.g., alkyl, aryl, heteroaryl) are docked against target proteins (e.g., EGFR kinase) to prioritize synthesis .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, CYP450 inhibition) to filter non-viable candidates .
Advanced: What are the best practices for handling hydrazino-group instability during storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
